2-(2,2,2-Trifluoroethyl)cyclobutan-1-one
Description
2-(2,2,2-Trifluoroethyl)cyclobutan-1-one is a cyclobutanone derivative featuring a trifluoroethyl (-CH₂CF₃) substituent at the 2-position of the strained four-membered ring. The ketone group at position 1 and the electron-withdrawing trifluoroethyl group impart unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C6H7F3O |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)3-4-1-2-5(4)10/h4H,1-3H2 |
InChI Key |
HXFKASKMPWMYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)cyclobutan-1-one typically involves the [2+2] cycloaddition reaction. This method is widely used for synthesizing cyclobutane-containing compounds. The reaction involves the combination of a suitable alkene with a trifluoroethyl-substituted alkene under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, copper-catalyzed one-pot synthesis methods have been developed for similar compounds, which could be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)cyclobutan-1-one involves its interaction with molecular targets through its trifluoroethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The cyclobutanone ring can also participate in various chemical reactions, facilitating the formation of covalent bonds with biological targets .
Comparison with Similar Compounds
Positional Isomer: 3-(2,2,2-Trifluoroethyl)cyclobutan-1-one
Key Differences :
- Substituent Position : The trifluoroethyl group is at the 3-position instead of the 2-position. This alters steric interactions with the ketone group and modifies electronic effects.
- Reactivity : The 3-isomer likely exhibits reduced electrophilicity at the carbonyl carbon compared to the 2-isomer due to decreased inductive electron withdrawal from the trifluoroethyl group .
- Synthetic Routes : Both isomers may form via similar [2+2] cycloaddition or alkylation strategies, but regioselectivity challenges could arise during synthesis.
Cyclobutanone Derivatives with Extended Substituents
Example: Cyclobutanone, 2-(2-cyclopropyl-2-oxoethyl)-2-(trifluoromethyl) (CAS 758709-68-1)
- Structure : Features a trifluoromethyl (-CF₃) and a cyclopropyl-oxoethyl substituent.
- Molecular Weight : 220.188 g/mol (vs. ~156.1 g/mol for the target compound).
- The dual substituents enhance steric bulk, reducing solubility in polar solvents compared to 2-(2,2,2-trifluoroethyl)cyclobutan-1-one .
Azulene-Based Trifluoroacetyl Compound
Example: 2,2,2-Trifluoro-1-[3-(2,2,2-trifluoro-acetyl)azulen-1-yl]ethanone ()
- Structure : An azulene (bicyclic aromatic) core with two trifluoroacetyl groups.
- Electronic Effects: The electron-withdrawing trifluoroacetyl groups significantly increase the electrophilicity of adjacent carbonyl groups, a property less pronounced in this compound due to its smaller ring system .
- Crystallography: Single-crystal X-ray data (R factor = 0.038) confirm planar geometry around the ketone, contrasting with the puckered cyclobutanone ring .
Physicochemical and Structural Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Properties (Inferred) |
|---|---|---|---|---|
| This compound | C₇H₇F₃O | ~156.1 | 2-position | High electrophilicity, moderate stability |
| 3-(2,2,2-Trifluoroethyl)cyclobutan-1-one | C₇H₇F₃O | ~156.1 | 3-position | Lower ring strain, reduced reactivity |
| 2-(2-Cyclopropyl-2-oxoethyl)-2-(trifluoromethyl)cyclobutanone | C₁₀H₁₁F₃O₂ | 220.188 | 2-position (dual) | High steric bulk, lower solubility |
Research Findings and Implications
- Electronic Effects: The trifluoroethyl group in this compound enhances ketone electrophilicity, making it more reactive toward nucleophilic attack than non-fluorinated analogs.
- Stability: Cyclobutanones with bulky substituents (e.g., cyclopropyl group in CAS 758709-68-1) exhibit reduced thermal stability due to increased ring strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
